1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid
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Overview
Description
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid is a boronic acid derivative with the molecular formula C7H11BN2O2.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid typically involves the reaction of cyclopropylmethyl hydrazine with boronic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium acetate (Pd(OAc)2). Major products formed from these reactions include various substituted pyrazole derivatives .
Scientific Research Applications
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid can be compared with other boronic acid derivatives, such as:
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Compared to these compounds, this compound is unique due to its cyclopropylmethyl and pyrazole moieties, which confer distinct chemical and biological properties. These structural features make it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H11BN2O2 |
---|---|
Molecular Weight |
165.99 g/mol |
IUPAC Name |
[2-(cyclopropylmethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c11-8(12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6,11-12H,1-2,5H2 |
InChI Key |
YNOXEYKCHSYWIQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=NN1CC2CC2)(O)O |
Origin of Product |
United States |
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